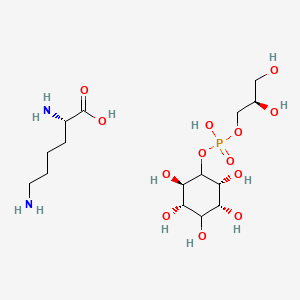
Glycerophosphoinositol lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Aplicaciones Científicas De Investigación
Role in Cell Transformation and Oncogenes
Glycerophosphoinositols, including glycerophosphoinositol lysine, are metabolites formed by the action of phospholipase A2 and lysolipase on membrane phosphoinositides. They are identified as potential markers of cell transformation, particularly in cells transformed by ras and other oncogenes. These compounds modulate the activity of cellular GTPases, and have been proposed to regulate cell functions. Specifically, glycerophosphoinositol-4-phosphate (GroPIns4P), a derivative, acts as an inhibitor of adenylyl cyclase, impacting the Gs protein and is formed upon hormone stimulation in various cell lines, including fibroblasts, thyrocytes, and leukemia cells (Corda & Falasca, 1996).
Biological Functions in Different Cell Types
Glycerophosphoinositols influence various cellular processes such as cell proliferation, actin cytoskeleton organization, and modulation of adenylyl cyclase. For example, they induce cell proliferation in thyroid cells, modify actin cytoskeleton organization in fibroblasts, and reduce the invasive potential of tumor cell lines. Their roles in inflammatory and immune responses have also been investigated, including enhancing cytokine-dependent chemotaxis in T-lymphocytes (Corda et al., 2009).
Immunomodulatory Potential
Glycerophosphoinositols, particularly glycerophosphoinositol 4-phosphate (GroPIns4P), demonstrate significant roles in immune cell regulation. GroPIns4P enhances CXCL12-induced T-cell chemotaxis and activates the kinase Lck in a cAMP/PKA-dependent manner, suggesting its potential as an immunomodulator and raising questions about the role of endogenously produced GroPIns4P in adaptive immune responses (Patrussi et al., 2013).
Propiedades
Número CAS |
425642-33-7 |
|---|---|
Nombre del producto |
Glycerophosphoinositol lysine |
Fórmula molecular |
C15H33N2O13P |
Peso molecular |
480.4 |
Nombre IUPAC |
L-lysine compound with (R)-2,3-dihydroxypropyl ((1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate (1:1) |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4-,5-,6+,7+,8+,9-;5-/m10/s1 |
Clave InChI |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.O[C@@H]1[C@H](OP(O)(OC[C@H](O)CO)=O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
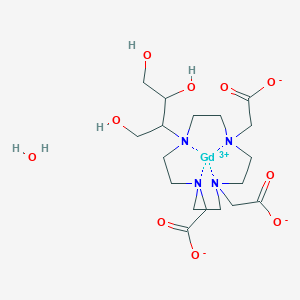
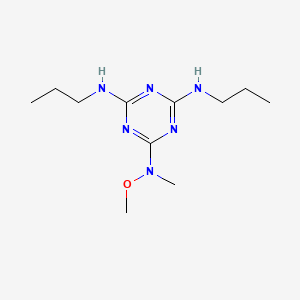
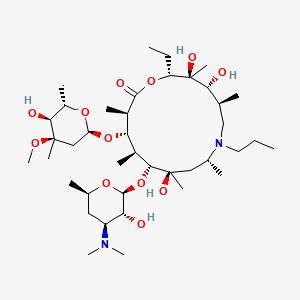
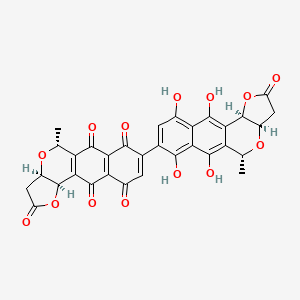

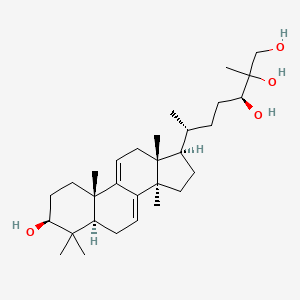
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
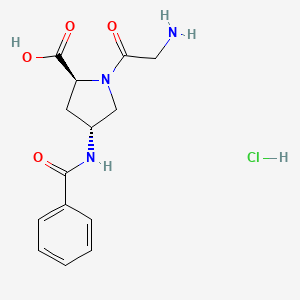
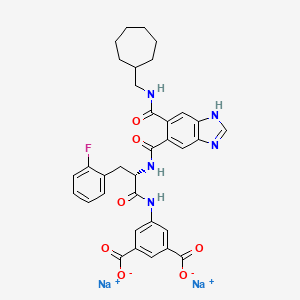
![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)